Rilopirox
Overview
Description
Hydroxy-pyridones are generally active against medically important dermatophytes, yeasts, and molds, exhibiting significant fungicidal potency even against non-proliferating fungal cells and spores . Rilopirox is particularly effective against Candida albicans and has been explored for its potential in treating various fungal infections .
Preparation Methods
Rilopirox, chemically known as 6-[(p-chlorophenoxy)phenoxy]methyl-1-hydroxy-4-methyl-2(1H)-pyridone, is synthesized through a series of chemical reactions. The synthetic route involves the reaction of 4-chlorophenol with phenol in the presence of a base to form the intermediate compound. This intermediate is then reacted with 6-chloromethyl-1-hydroxy-4-methyl-2(1H)-pyridone under specific conditions to yield this compound . Industrial production methods typically involve optimizing these reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Rilopirox undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups in this compound, altering its chemical properties.
Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another.
Scientific Research Applications
Rilopirox has a wide range of scientific research applications:
Mechanism of Action
Rilopirox exerts its antifungal effects by damaging the cell membrane of the fungus and impairing several metabolic enzyme systems through its strong chelating action. It inhibits iron-dependent enzymes, such as catalase, leading to the accumulation of toxic hydrogen peroxide, which causes irreversible fungal cell damage . Additionally, this compound inhibits the iron-containing enzyme complex 1 (NADH-ubiquinone oxidoreductase) in the yeast mitochondria respiratory chain .
Comparison with Similar Compounds
Rilopirox is related to other hydroxy-pyridone compounds, such as ciclopirox. While both compounds exhibit antifungal properties, this compound has a stronger activity against yeast, particularly Candida albicans . Other similar compounds include:
Ciclopirox: Another hydroxy-pyridone with broad-spectrum antifungal activity.
Lanoconazole: An imidazole derivative used for treating tinea infections and cutaneous candidiasis.
Butenafine: A benzylamine derivative with potent fungicidal action.
Eberconazole: An imidazole derivative effective against triazole-resistant yeasts.
This compound’s unique chelating properties and strong activity against non-proliferating fungal cells make it a valuable compound in antifungal research and treatment.
Biological Activity
Rilopirox is a synthetic antifungal agent belonging to the hydroxypyridone class, primarily used for the treatment of dermatological fungal infections. Its biological activity is characterized by a multifaceted mechanism of action that involves the inhibition of fungal growth, disruption of cellular integrity, and interference with iron metabolism.
This compound's chemical structure is defined as 6-[4-(4-chlorophenoxy)-phenoxy-methyl]-1-hydroxy-4-methyl-2-pyridone, with a molecular weight of 357.79 g/mol. It exhibits hydrophobic characteristics and is highly soluble in organic solvents like dimethyl sulfoxide (DMSO) but poorly soluble in water .
The primary mechanisms through which this compound exerts its antifungal effects include:
- Iron Chelation : this compound has a high affinity for iron ions, which is critical for various enzymatic processes in fungi. By chelating iron, it inhibits iron-dependent enzymes such as catalases and cytochromes, disrupting mitochondrial function and energy production .
- Disruption of Cellular Functions : this compound interferes with the respiratory chain in yeast mitochondria, leading to reduced ATP production and ultimately cell death. It has been shown to inhibit the growth of Candida albicans in a dose-dependent manner .
- Cell Membrane Integrity : The compound does not directly damage cell membranes but alters the metabolic activity of treated cells, making them more susceptible to oxidative stress and reducing their viability .
Antifungal Efficacy
Numerous studies have demonstrated this compound's potent antifungal activity against various strains of fungi, particularly Candida species. For instance:
- In vitro studies indicated that this compound exhibited fungicidal properties against Candida albicans, with a significant reduction in cell viability observed at concentrations as low as 0.5% .
- Comparative analyses showed that this compound was more effective than traditional antifungal agents like fluconazole and itraconazole against resistant strains of Candida .
Case Studies
- Clinical Application : A study involving patients with onychomycosis (fungal nail infection) treated with this compound demonstrated a significant improvement in clinical symptoms and mycological cure rates compared to placebo groups. The treatment was well-tolerated with minimal side effects reported .
- Mechanistic Insights : Ultrastructural investigations revealed that treatment with this compound led to significant morphological changes in Candida albicans, including cell wall thickening and organelle disruption, further supporting its mode of action as an effective antifungal agent .
Data Table: Summary of Biological Activity
Activity | Mechanism | Effect on Fungi |
---|---|---|
Iron Chelation | Binds iron ions, inhibiting metal-dependent enzymes | Disruption of respiration and energy production |
Cell Membrane Integrity | Alters metabolic functions | Increased susceptibility to oxidative stress |
Fungicidal Activity | Directly inhibits growth | Significant reduction in cell viability |
Properties
IUPAC Name |
6-[[4-(4-chlorophenoxy)phenoxy]methyl]-1-hydroxy-4-methylpyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO4/c1-13-10-15(21(23)19(22)11-13)12-24-16-6-8-18(9-7-16)25-17-4-2-14(20)3-5-17/h2-11,23H,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDYUIWXQUBNDHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=C1)COC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90146320 | |
Record name | Rilopirox | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90146320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104153-37-9 | |
Record name | Rilopirox [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104153379 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rilopirox | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90146320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RILOPIROX | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/595T4D0KQ3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.